Cas no 90223-70-4 (9H-Purine-6-carboxylic acid, 2-amino-, ethyl ester)
9H-Purine-6-carboxylic acid, 2-amino-, ethyl ester Chemical and Physical Properties
Names and Identifiers
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- 9H-Purine-6-carboxylic acid, 2-amino-, ethyl ester
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- Inchi: 1S/C8H9N5O2/c1-2-15-7(14)5-4-6(11-3-10-4)13-8(9)12-5/h3H,2H2,1H3,(H3,9,10,11,12,13)
- InChI Key: ISFFZMHYBJOREZ-UHFFFAOYSA-N
- SMILES: N1C2C(=NC(N)=NC=2C(OCC)=O)NC=1
9H-Purine-6-carboxylic acid, 2-amino-, ethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-383943-1.0g |
ethyl 2-amino-9H-purine-6-carboxylate |
90223-70-4 | 1.0g |
$723.0 | 2023-03-02 | ||
| Enamine | EN300-383943-2.5g |
ethyl 2-amino-9H-purine-6-carboxylate |
90223-70-4 | 2.5g |
$1496.0 | 2023-03-02 | ||
| Enamine | EN300-383943-5.0g |
ethyl 2-amino-9H-purine-6-carboxylate |
90223-70-4 | 5.0g |
$1896.0 | 2023-03-02 | ||
| Enamine | EN300-383943-10.0g |
ethyl 2-amino-9H-purine-6-carboxylate |
90223-70-4 | 10.0g |
$2384.0 | 2023-03-02 |
9H-Purine-6-carboxylic acid, 2-amino-, ethyl ester Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on 9H-Purine-6-carboxylic acid, 2-amino-, ethyl ester
Recent Advances in the Study of 9H-Purine-6-carboxylic acid, 2-amino-, ethyl ester (CAS: 90223-70-4)
The compound 9H-Purine-6-carboxylic acid, 2-amino-, ethyl ester (CAS: 90223-70-4) has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This purine derivative is of particular interest due to its structural similarity to naturally occurring purine bases, which play critical roles in various biological processes, including DNA/RNA synthesis and cellular signaling. Recent studies have explored its synthesis, biochemical properties, and therapeutic potential, positioning it as a promising candidate for further investigation.
One of the key breakthroughs in the study of this compound is its role as a precursor in the synthesis of novel nucleoside analogs. Researchers have developed efficient synthetic routes to produce 9H-Purine-6-carboxylic acid, 2-amino-, ethyl ester with high purity and yield. These methods often involve multi-step organic reactions, including condensation, esterification, and purification techniques such as column chromatography. The optimized synthesis protocols have enabled large-scale production, facilitating further pharmacological evaluations.
In terms of biological activity, recent in vitro studies have demonstrated that 9H-Purine-6-carboxylic acid, 2-amino-, ethyl ester exhibits moderate inhibitory effects on certain enzymes involved in nucleotide metabolism. For instance, it has shown activity against adenosine deaminase (ADA), an enzyme implicated in immune response regulation. These findings suggest potential applications in immunomodulatory therapies, although further in vivo studies are required to validate these effects and assess any potential toxicity.
Another area of exploration is the compound's potential as a building block for the development of antiviral and anticancer agents. Researchers have incorporated 9H-Purine-6-carboxylic acid, 2-amino-, ethyl ester into larger molecular frameworks to create analogs with enhanced binding affinity to viral or cancer cell targets. Preliminary results from cell-based assays indicate that some of these derivatives exhibit promising activity against specific viral strains and cancer cell lines, though mechanistic studies are still ongoing.
Despite these advancements, challenges remain in fully understanding the pharmacokinetic and pharmacodynamic properties of 9H-Purine-6-carboxylic acid, 2-amino-, ethyl ester. Recent pharmacokinetic studies have highlighted its relatively short half-life in plasma, necessitating the development of prodrug formulations or delivery systems to improve its bioavailability. Additionally, computational modeling studies are being employed to predict its interaction with biological targets and optimize its molecular structure for enhanced efficacy.
In conclusion, 9H-Purine-6-carboxylic acid, 2-amino-, ethyl ester (CAS: 90223-70-4) represents a versatile and promising compound in the field of medicinal chemistry. Its potential applications span from enzyme inhibition to the development of novel therapeutics, making it a subject of ongoing research. Future studies should focus on addressing the current limitations, such as bioavailability and toxicity, to unlock its full therapeutic potential. The continued exploration of this compound and its derivatives is likely to yield significant contributions to drug discovery and development in the coming years.
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